molecular formula C₈H₆O B130515 Benzofuran CAS No. 271-89-6

Benzofuran

Cat. No. B130515
CAS RN: 271-89-6
M. Wt: 118.13 g/mol
InChI Key: IANQTJSKSUMEQM-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is widely distributed in nature and is a core component in numerous biologically active natural and synthetic compounds, including some approved drugs . It is characterized by a fusion of a benzene ring with a furan ring, which can be further substituted to yield a variety of derivatives with diverse biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structural diversity and pharmacological potential of benzofuran derivatives make them a significant focus of chemical and pharmaceutical research .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of extensive research due to their biological significance and potential as therapeutic agents. Various synthetic methods have been developed to construct the benzofuran ring system. For instance, a unique free radical cyclization cascade has been employed to synthesize complex polycyclic benzofuran compounds . Additionally, Lewis acid-catalyzed synthesis has been used to create 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds . Gold(III)-catalyzed tandem reactions and Rh/Co relay catalyzed C-H functionalization/annulation are other notable methods that have been developed to synthesize 3-carbonylated benzofuran derivatives and benzofuran scaffolds with a quaternary center, respectively . These methods highlight the versatility and innovation in the field of benzofuran synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be quite complex, with angular tricyclic benzofurans being one example where two heterocyclic rings are fused to a central benzenoid moiety . The introduction of metallole units into benzofuran-fused silole and germole derivatives has been shown to enhance conjugation mainly by raising the HOMO energy level, as indicated by optical and electrochemical measurements and DFT calculations . The structural complexity is further exemplified by the reversible dimerization of benzofuran derivatives, which can revert to monomers upon dissolving in solvent .

Chemical Reactions Analysis

Benzofuran derivatives undergo a variety of chemical reactions that are crucial for their functionalization and application in drug discovery. For example, the [2+2] dimerization of benzofuran-fused metalloles and their subsequent reversion to monomers is an interesting chemical behavior that has been observed . Cascade reactions have also been employed to synthesize 2-benzofuran-2-ylacetamides, demonstrating the utility of sequential catalysis involving different oxidation states of the same metal . Furthermore, cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been explored for the construction of various heterocyclic motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds has been reported, with variations in physicochemical properties achieved through the selection of different building blocks . These properties are critical for the pharmacokinetic and pharmacodynamic profiles of benzofuran-based drugs and are therefore an important consideration in drug design and development.

Scientific Research Applications

Antimicrobial Properties of Benzofuran

Benzofuran and its derivatives have shown promising results in the field of antimicrobial therapy. These compounds exhibit a wide range of biological and pharmacological applications and are increasingly being recognized for their antimicrobial properties. Notably, benzofuran structures are prevalent in both natural products and synthetic compounds, making them a significant focus for drug development and discovery. Compounds like psoralen, 8-methoxypsoralen, and angelicin, derivatives of benzofuran, have been utilized in treating skin diseases like cancer and psoriasis. The unique structural features of benzofuran, coupled with its diverse biological activities, make it a privileged structure in drug discovery, especially for developing efficient antimicrobial agents (Hiremathad et al., 2015).

Biological Activities and Synthesis of Benzofuran Derivatives

Benzofuran compounds are omnipresent in nature and exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These properties and potential applications have drawn significant attention, positioning benzofuran compounds as potential lead compounds for natural drugs. For instance, novel benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to serve as effective therapeutic drugs for the disease. The synthesis of complex benzofuran derivatives involves unique methods, such as free radical cyclization cascades and proton quantum tunneling, which contribute to the construction of complex benzofuran ring systems. The relationship between the bioactivities and structures of benzofuran derivatives is a critical area of study, emphasizing the importance of understanding the chemistry behind these compounds for further drug development (Miao et al., 2019).

Benzofuran Derivatives as Anticancer Agents

Benzofuran-2-acetic ester derivatives have been studied for their antiproliferative effects on breast cancer cells. These derivatives have shown promising results in inhibiting cell growth and inducing cell cycle arrest. Additionally, they enhance the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 and induce apoptosis in breast cancer cells, suggesting their potential as anticancer agents. These findings highlight the therapeutic potential of benzofuran derivatives in the treatment of breast cancer, paving the way for future clinical development (Giordano et al., 2017).

Benzofuran Derivatives as Inhibitors

Benzofuran derivatives play a vital role as inhibitors against various diseases, viruses, fungus, microbes, and enzymes. They exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities. The presence of specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, contributes significantly to the therapeutic activities of benzofuran compounds, making them potent inhibitors and potential pro-drugs (Dawood, 2019).

Safety And Hazards

Benzofuran is classified as a flammable liquid and vapor, and it is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Safety precautions should be taken when handling benzofuran, including avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Future Directions

Benzofuran and its derivatives have attracted attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research will likely focus on the development of new therapeutic agents based on benzofuran and its derivatives .

properties

IUPAC Name

1-benzofuran
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InChI

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
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InChI Key

IANQTJSKSUMEQM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CO2
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Molecular Formula

C8H6O
Record name 2,3-BENZOFURAN
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Related CAS

25086-73-1
Record name Benzofuran, homopolymer
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DSSTOX Substance ID

DTXSID6020141
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Molecular Weight

118.13 g/mol
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Physical Description

2,3-benzofuran is a clear oily yellow liquid with an aromatic odor. (NTP, 1992), Colorless, oily liquid with an aromatic odor; [HSDB] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

345 °F at 760 mmHg (NTP, 1992), 174 °C @ 760 mm Hg, BP: 62-63 °C @ 15 MM HG, 174.00 °C. @ 760.00 mm Hg, 174 °C
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Flash Point

133 °F (NTP, 1992), 56 °C
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Insol in water and aq alkaline solns; miscible with benzene, petroleum ether, absolute alcohol, ether., Soluble in ethanol., Solubility in water: none
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Density

1.078 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.0913 @ 25 °C, Relative density (water = 1): 1.09
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Vapor Pressure

14.3 mmHg at 77 °F (NTP, 1992), 0.44 [mmHg], 0.44 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.06
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Mechanism of Action

The liver is a common target organ for substituted furan compounds. Ten days of oral exposure of female mice to a dose of 591 mg/kg/day of 2,3-benzofuran altered the activity of several hepatic enzymes, decreasing the rate of reactions which activate electrophiles and increasing the rate of reactions which deactivate electrophiles.
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Product Name

Benzofuran

Color/Form

Not solid @ -18 °C; oil, Colorless, oily liquid

CAS RN

271-89-6
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Melting Point

less than -0.4 °F (NTP, 1992), Less than -18 °C, < -18 °C
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Record name BENZOFURAN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173
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Record name Benzofuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 30 (10.3 g; 39.3 mmol), EtOH (250 mL) and saturated NaHCO3 (100 mL) were heated to reflux for 1 h. The reaction mixture was cooled to room temperature and the EtOH removed in vacuo. Ice was added to the residue aqueous solution and the reaction carefully acidified to about pH 2 with 2 N HCl. The resulting mixture was extracted with EtOAc (2×300 mL) and the combined organic phase washed with brine, dried (NaSO4), filtered and evaporated to yield a brown oil (8.8 g). The crude product was run through a silica gel column with 15% EtOAc:hexane to yield 31 (5.44 g; 62.9%) as a white solid.
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crude product
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Yield
62.9%

Synthesis routes and methods II

Procedure details

A mixture of dihydrobezofuran a (Davies, H. M. L.; Grazini, M. V. A.; Aouad, E. Org. Lett. 2001, 3, 1475) (160 mg, 0.9 mmol) DDQ (300 mg) and CH2Cl2 (11 mL) was maintained at room temp. for 2 days. The solution was diluted with 50% ethyl acetate-hexanes and washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL), dried (Na2SO4), filtered, and concentrated to afford 150 mg (93%) of bezofuran b.
Quantity
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160 mg
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11 mL
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solvent
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[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
solvent
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Yield
93%

Synthesis routes and methods III

Procedure details

A suspension of 2-methoxycarbonyl-5-nitrobenzofuran (2.0 g), 10% Pd/C (2.0 g), Na2SO4 (2.0 g) in MeOH (500 mL) was hydrogenated at 55 PSI for 3 days. The resulting solution was filtered through a pad of celite, concentrated and chromatographed using n-hexanes then 10%, 20% EtOAc/n-hexanes to give (±)-5-amino-2,3-dihydro-2-methoxycarbonyl)benzofuran. 1H NMR (CDCl3): δ 6.69 (d, 1H , J=8.1 Hz), 6.56 (d, 1H, J=1.2 Hz), 6.48 (dd, 1H, J=1.8 and 7.5 Hz), 5.14 (dd, 1H, J=6.6 and 7.2 Hz), 3.79 (s, 3H), 3.47 (dd, 1H, J=10.5 and 10.8 Hz), 3.26 (dd, 1H, J=7.2 and 6.6 Hz); LCMS: purity: 100%; MS (m/e): 194 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

As depicted in Scheme F, dihydrobenzofuran intermediate F-3 could be prepared starting from commercially available 2-furaldehyde and diethyl succinate. Treatment of 2-furaldehyde and diethyl succinate with potassium t-butoxide in refluxing t-butanol gives intermediate F-1. Treatment of F-1 with sodium acetate in refluxing acetic anhydride, followed by aqueous work-up and subsequently refluxing the residue in EtOH in the presence of K2CO3, gives benzofuran F-2. F-2 could be subjected to hydrogenation conditions to provide dihydrobenzofuran F-3.
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Synthesis routes and methods V

Procedure details

N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
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Quantity
60 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran
Reactant of Route 2
Benzofuran
Reactant of Route 3
Benzofuran
Reactant of Route 4
Reactant of Route 4
Benzofuran
Reactant of Route 5
Benzofuran
Reactant of Route 6
Benzofuran

Citations

For This Compound
119,000
Citations
RJ Nevagi, SN Dighe, SN Dighe - European journal of medicinal chemistry, 2015 - Elsevier
… This article emphasizes on the importance of benzofuran as a biologically relevant … benzofuran rings. This article also covers clinically approved drugs containing benzofuran scaffold. …
Number of citations: 284 www.sciencedirect.com
KM Dawood - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
… and naturally occurring benzofuran-containing … of benzofuran compounds are also considered. In the present chapter, all the above biological activities associated with benzofuran …
Number of citations: 134 www.tandfonline.com
Y Miao, Y Hu, J Yang, T Liu, J Sun, X Wang - RSC advances, 2019 - pubs.rsc.org
… Another benzofuran ring constructed by proton quantum tunneling has not … benzofuran ring systems. This review summarizes the recent studies on the various aspects of benzofuran …
Number of citations: 169 pubs.rsc.org
H Khanam - European journal of medicinal chemistry, 2015 - Elsevier
… Benzofuran containing structures have been found among naturally occurring … of benzofuran ring have now become important goal of several research groups. Thus, benzofuran moiety …
Number of citations: 223 www.sciencedirect.com
R Naik, DS Harmalkar, X Xu, K Jang, K Lee - European journal of medicinal …, 2015 - Elsevier
… Benzofuran heterocycles are fundamental structural units in a variety of biologically active natural products as well as synthetic materials. Over the time, benzofuran … benzofuran …
Number of citations: 232 www.sciencedirect.com
A Hiremathad, MR Patil, KR Chethana, K Chand… - RSC …, 2015 - pubs.rsc.org
… The unique structural features of benzofuran and its wide array of biological activities make … report on current developments in benzofuran-based compounds as antimicrobial agents …
Number of citations: 161 pubs.rsc.org
Z Xu, S Zhao, Z Lv, L Feng, Y Wang, F Zhang… - European Journal of …, 2019 - Elsevier
… of benzofuran-based compounds have already used in clinics for the treatment of various diseases, so benzofuran … This review covers the recent advances of benzofuran derivatives as …
Number of citations: 110 www.sciencedirect.com
KM Dawood - Expert Opinion on Therapeutic Patents, 2019 - Taylor & Francis
… benzofuran derivatives that may be useful as potential pro-drugs. It is also focused on providing details of SAR and the effect of certain functional groups on the activity of the benzofuran …
Number of citations: 42 www.tandfonline.com
SN Aslam, PC Stevenson, SJ Phythian, NC Veitch… - Tetrahedron, 2006 - Elsevier
Routes were investigated for the synthesis of cicerfuran, a hydroxylated benzofuran from wild chickpea implicated in resistance to Fusarium wilt, and some of its analogues. A novel …
Number of citations: 232 www.sciencedirect.com
X Jiang, W Liu, W Zhang, F Jiang, Z Gao… - European journal of …, 2011 - Elsevier
Thirteen compounds, based on benzofuran skeleton bearing aryl substituents at its C-3 position through methanone linker, were synthesized and screened for their antibacterial and …
Number of citations: 101 www.sciencedirect.com

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